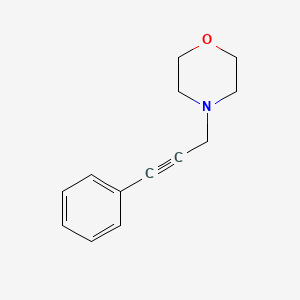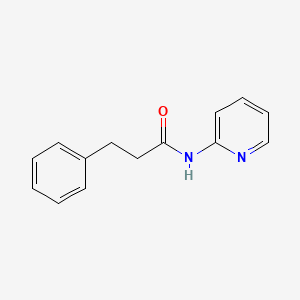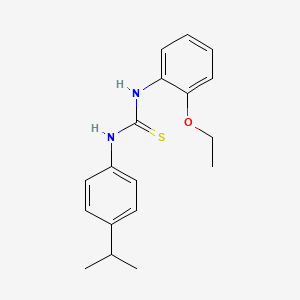![molecular formula C15H21N3O2 B5842896 N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CCPI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. CCPI is a pyridine-based compound that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is thought to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide may increase the levels of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is that it can be synthesized through various methods, making it readily available for laboratory experiments. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for drug discovery. However, one limitation of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several potential future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide and to optimize its use in drug development. Finally, there is potential for the development of new synthetic methods for N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide that may improve its availability and purity for laboratory experiments.
Métodos De Síntesis
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been synthesized through a variety of methods, including the reaction of 3-pyridinecarboximidamide with cyclohexylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and yields N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide as a white solid after purification.
Aplicaciones Científicas De Investigación
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(13-7-4-10-17-11-13)18-20-14(19)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJNDHOLJHYVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
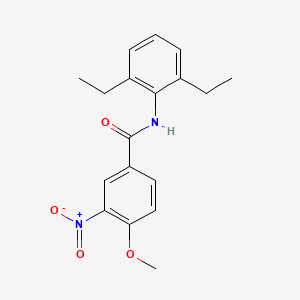
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
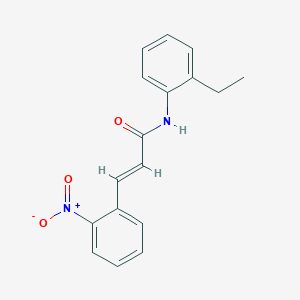
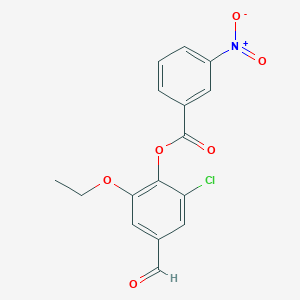
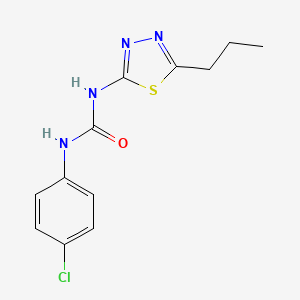
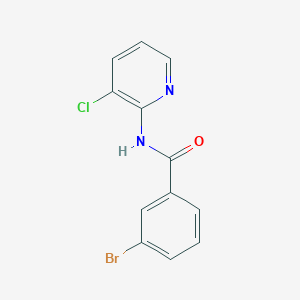
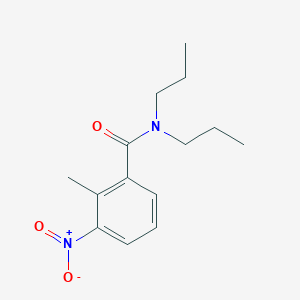
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
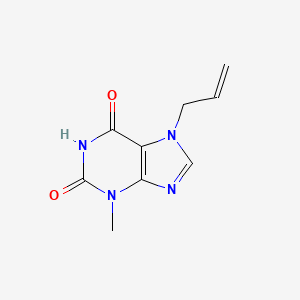
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
